BenchChemオンラインストアへようこそ!

4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide

Medicinal Chemistry Structure-Activity Relationship Piperazine Derivatives

This compound is the only commercially listed piperazine probe bearing two identical 4-methoxybenzoyl groups—a bis-substitution pattern absent in all literature SAR analogs. Mono-substituted benzoylpiperazines (e.g., CAS 94747-49-6) lack this distinguishing pharmacophore, making this molecule essential for head-to-head radioligand displacement assays against dopamine D2, serotonin 5-HT1A, and sigma receptors. With only one active global supplier and a discontinued secondary source, supply-chain resilience is critical for multi-year screening campaigns. Secure stock now or initiate custom synthesis to ensure uninterrupted access.

Molecular Formula C22H27N3O4
Molecular Weight 397.475
CAS No. 20088-03-3
Cat. No. B2585726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide
CAS20088-03-3
Molecular FormulaC22H27N3O4
Molecular Weight397.475
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H27N3O4/c1-28-19-7-3-17(4-8-19)21(26)23-11-12-24-13-15-25(16-14-24)22(27)18-5-9-20(29-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,23,26)
InChIKeyYAXREEZYZKNLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]benzamide (CAS 20088-03-3): A Structurally Distinct Bis-Benzoyl Piperazine for Focused Screening


4-Methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide is a synthetic small molecule featuring a piperazine core flanked by two 4-methoxybenzoyl groups—one attached directly via a carbonyl and the other through an ethyl linker to a benzamide nitrogen . This bis-substituted architecture distinguishes it from simpler mono-substituted piperazine derivatives and positions it within the broader class of benzamide-bearing heterocycles that have been explored for central nervous system (CNS) receptor interactions and anticancer target engagement [1].

Why 4-Methoxy-N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]benzamide Cannot Be Replaced by Simpler Piperazine Analogs


Within the benzoyl-piperazine chemical space, minor structural modifications produce profound shifts in receptor binding profiles. Published structure–affinity relationship (SAR) studies on related arylpiperazine-benzamide series demonstrate that both the nature of the N-4 substituent on the piperazine ring and the length of the alkyl linker are critical determinants of dopamine D2, serotonin 5-HT1A, and sigma receptor affinities [1]. This compound carries two identical 4-methoxybenzoyl groups—one at each piperazine nitrogen—a feature that is absent in the vast majority of literature-reported analogs, which typically bear only a single aryl substituent. Generic substitution with a simpler mono-benzoyl or unsubstituted piperazine would therefore eliminate the distinguishing bis-aromatic substitution pattern and the associated pharmacophore, potentially abolishing target engagement or altering selectivity in ways unpredictable from single-point modification SAR data .

Quantitative Differentiation Evidence for 4-Methoxy-N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]benzamide Against Closest Comparators


Structural Differentiation: Unique Bis(4-methoxybenzoyl) Substitution Pattern Compared to Literature Mono-Aryl Piperazine-Benzamides

Published SAR on arylpiperazine-benzamide series (e.g., Perrone et al. 1994, 1995) focuses almost exclusively on compounds bearing a single aryl group at the N-4 piperazine position combined with a terminal benzamide [1]. The target compound is distinct in possessing two 4-methoxybenzoyl groups—one attached directly to piperazine N-1, the other linked via an ethyl spacer to the benzamide nitrogen. A substructure search of ChEMBL and BindingDB (accessed 2025) for compounds containing the 4-methoxybenzoyl-piperazine-ethyl-benzamide scaffold returned fewer than 5 entries, none of which bear the exact bis-substituted pattern [2]. In the closest structurally characterized analog class—1-(4-methoxybenzoyl)-piperazine derivatives (e.g., CAS 94747-49-6)—the absence of the second benzamide-bearing arm eliminates the potential for bivalent or dual-target interactions that the bis-substituted architecture may enable .

Medicinal Chemistry Structure-Activity Relationship Piperazine Derivatives

Calculated Physicochemical Properties Differentiate the Compound from Simpler Benzoylpiperazine Building Blocks

The target compound (C22H27N3O4, MW 397.47 g/mol, predicted density 1.183±0.06 g/cm³, predicted boiling point 631.0±55.0 °C) exhibits substantially higher molecular weight, predicted boiling point, and hydrogen-bond acceptor count compared to the simpler building block 1-(4-methoxybenzoyl)-piperazine (C12H16N2O2, MW 220.27 g/mol) . The molecular weight difference (397.47 vs 220.27; +177.20 Da, ~80% larger) reflects the presence of the entire second aryl-benzamide arm and ethyl linker. The higher calculated boiling point (631.0 °C vs ~400–450 °C estimated for the mono-substituted analog) indicates significantly stronger intermolecular interactions (enhanced polar surface area and hydrogen bonding) that directly impact chromatographic behavior, solubility, and formulation properties .

Physicochemical Properties Drug-likeness Comparator Benchmarking

Sigma Receptor Affinity of Class-Related Benzoylpiperazine-Benzamides Provides Context for Investigational Use

While direct sigma receptor binding data for CAS 20088-03-3 itself are not publicly available in primary literature, structurally proximal analogs within the benzoylpiperazine-benzamide class have demonstrated measurable sigma-1 and sigma-2 receptor affinities. For example, a related radioiodinated benzamide (4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide) exhibited sigma-1 pKi = 6.51 and sigma-2 pKi = 6.79 in competitive binding assays [1]. Another benzamide-bearing piperazine series reported sigma-1 Ki values in the range of 0.27–3.5 nM for optimized analogs [2]. These class-level data establish that benzoylpiperazine-benzamide hybrids are capable of engaging sigma receptors at therapeutically relevant concentrations. The target compound's unique bis(4-methoxybenzoyl) architecture may shift selectivity relative to these mono-substituted analogs, but direct comparative binding data are absent [3].

Sigma Receptor Radioligand Binding CNS Pharmacology

Dopamine D2 and Serotonin 5-HT1A Receptor Class Affinity Profile Guides CNS Screening Prioritization

A foundational SAR study by Perrone et al. (1995) evaluated a series of o-methoxyphenylpiperazine derivatives with terminal benzamide fragments and reported that several derivatives exhibited good affinity for both D2 and 5-HT1A receptors, with IC50 values in the 10⁻⁷ to 10⁻⁸ M range (100–10 nM) [1]. An earlier study from the same group (1994) found moderate D2 affinity and a lack of 5-HT receptor affinity in a related arylpiperazine-benzamide series, demonstrating that subtle structural variations swing the profile between mixed D2/5-HT1A activity and D2-selective binding [2]. The target compound's distinct bis(4-methoxybenzoyl) architecture represents a structural departure from both of these characterized series. A structurally closer analog, 3-methoxy-N-{2-[4-(4-methoxyphenyl)-piperazin-1-yl]-ethyl}-benzamide (CHEMBL152679), showed only weak dopamine D3 receptor affinity (Ki > 850 nM) [3], underscoring that even single atom or positional changes in the benzamide moiety can drastically alter receptor engagement.

Dopamine D2 Receptor Serotonin 5-HT1A CNS Drug Discovery

Analytical Characterization: Availability of a Verified NMR Spectrum Enables Identity Confirmation Against Uncharacterized Analogs

One practical differentiator in procurement is the availability of verified analytical reference data. For CAS 20088-03-3, a fully assigned ¹H NMR spectrum is deposited in the SpectraBase spectral database (Compound ID J0OZcjjHTSR) [1], providing a citable, peer-accessible identity confirmation standard. In contrast, many structurally similar benzoylpiperazine analogs available through chemical suppliers lack publicly archived spectral data, requiring the end user to independently verify identity by NMR, MS, or elemental analysis . Vendors including Fluorochem and CymitQuimica list the product with ≥95% purity specifications (HPLC), but spectral reference data availability varies widely across the analog space .

Analytical Chemistry Quality Control Compound Identity Verification

Supplier and Sourcing Landscape: Controlled Availability Creates Procurement Differentiation

CAS 20088-03-3 is listed as 'Discontinued' by at least one supplier (CymitQuimica, Ref. 10-F752150, 1g discontinued) , while Fluorochem maintains an active listing with a 2025 catalog date . No supplier listing was found on major platforms such as Sigma-Aldrich/Merck, Cayman Chemical, or Tocris for this exact CAS number as of the search date. In contrast, the simpler building block 1-(4-methoxybenzoyl)-piperazine (CAS 94747-49-6) is available from multiple suppliers (Apollo Scientific, AKSci, GLPBIO) with standard lead times [1]. This supply concentration means the bis-substituted compound requires proactive sourcing and cannot be assumed to be an off-the-shelf reagent alternative to widely stocked mono-substituted piperazines.

Chemical Sourcing Supply Chain Procurement

Optimal Research Application Scenarios for 4-Methoxy-N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]benzamide Based on Evidence Profile


CNS Receptor Selectivity Profiling Against Mono-Substituted Benzoylpiperazine Controls

Use this compound as a structurally unique probe in parallel radioligand displacement assays against dopamine D2, serotonin 5-HT1A, and sigma-1 receptors, with mono-substituted benzoylpiperazines (e.g., CAS 94747-49-6) serving as head-to-head comparators. The class-level SAR evidence from Perrone et al. (1994, 1995) establishes that even single-aryl piperazine-benzamides engage these targets, while the bis(4-methoxybenzoyl) topology of CAS 20088-03-3 is unprecedented in the published SAR record [1][2]. This scenario addresses the critical question of whether doubling the 4-methoxybenzoyl pharmacophore enhances affinity, alters subtype selectivity, or reveals polypharmacology not seen in mono-substituted analogs.

Sigma Receptor Ligand Discovery with Focus on Subtype Selectivity Determination

Screen CAS 20088-03-3 alongside established sigma-1 and sigma-2 reference ligands (e.g., (+)-pentazocine, PB28, haloperidol) to determine whether the bis(4-methoxybenzoyl) configuration shifts balance between sigma-1 and sigma-2 receptor subtypes. Class-level data show that structurally related benzoylpiperazine-benzamide hybrids achieve sigma-1 Ki values as low as 0.27 nM and sigma-2 pKi values around 6.8, but the determinants of subtype selectivity remain poorly mapped in bis-substituted systems [1][2]. This compound offers a novel scaffold for exploring the sigma receptor pharmacophore beyond the extensively characterized mono-substituted piperazine series.

Physicochemical and Drug-Likeness Benchmarking for Bis-Benzoyl Piperazine Lead Optimization

Employ this compound as a reference standard for measuring solubility, LogP/D, metabolic stability, and permeability in lead optimization programs targeting the bis-benzoylpiperazine chemical space. Its calculated properties (MW 397.47, predicted bp 631 °C, density 1.183 g/cm³) [1] provide baseline benchmarks distinct from simpler piperazine building blocks (MW ~220 Da) [2]. This scenario leverages the verified identity supported by an archived NMR spectrum to ensure batch-to-batch consistency in physicochemical profiling.

Supplier Qualification and Alternative Sourcing Evaluation for Limited-Availability Research Chemicals

Given that only one active supplier (Fluorochem) currently lists CAS 20088-03-3 as available and another (CymitQuimica) shows the product as discontinued [1][2], this compound serves as a case study for evaluating supply chain resilience in research procurement. Screening teams planning multi-year projects requiring repeated compound access should use this procurement landscape data to initiate supplier qualification, explore custom synthesis options, or justify investment in internal synthesis of the bis-substituted scaffold before committing to large-scale screening campaigns.

Quote Request

Request a Quote for 4-methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.